molecular formula C16H16ClNOS B2570211 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one CAS No. 2034553-05-2

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one

Cat. No.: B2570211
CAS No.: 2034553-05-2
M. Wt: 305.82
InChI Key: XJPMEDQLJWFUGD-UHFFFAOYSA-N
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Description

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one is a complex organic compound featuring a thienopyridine core structure

Preparation Methods

The synthesis of 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the thienopyridine core followed by functionalization with a phenylpropanone moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyridine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways .

Biological Activity

The compound 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one is a member of the thieno[3,2-c]pyridine family, which has been recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClN2OC_{15}H_{14}ClN_{2}O, with a molecular weight of approximately 274.74 g/mol. The structure features a thieno[3,2-c]pyridine core, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

Antimicrobial Activity

Research has indicated that compounds containing the thieno[3,2-c]pyridine structure exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. A study demonstrated that similar compounds had minimum inhibitory concentrations (MIC) in the range of 8-32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation
HeLa12Bcl-2 modulation

Neuroprotective Effects

Recent studies suggest that derivatives of thieno[3,2-c]pyridine may serve as neuroprotective agents. They have been shown to enhance cognitive function in animal models by acting as positive allosteric modulators of AMPA receptors, which are crucial for synaptic plasticity and memory formation .

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of thieno[3,2-c]pyridine and evaluated their biological activities. Among these, one derivative exhibited significant neuroprotective effects in an Alzheimer's disease model .
  • Clinical Relevance : Another research group investigated the pharmacokinetics and safety profile of a related compound in human trials. The results indicated favorable absorption characteristics and minimal side effects, suggesting potential for therapeutic use in neurological disorders .

Properties

IUPAC Name

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c17-15-10-13-11-18(9-8-14(13)20-15)16(19)7-6-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPMEDQLJWFUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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